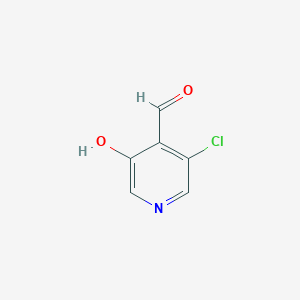

3-Chloro-5-hydroxyisonicotinaldehyde

Description

Nomenclature and Chemical Identity within Pyridine (B92270) Derivatives

3-Chloro-5-hydroxyisonicotinaldehyde is a substituted pyridine derivative. Its systematic IUPAC name is 3-chloro-5-hydroxypyridine-4-carbaldehyde . The name clearly delineates its structural features: a pyridine ring with a chloro group at the 3-position, a hydroxyl group at the 5-position, and a formyl (aldehyde) group at the 4-position. The term "isonicotinaldehyde" refers to pyridine-4-carboxaldehyde, and the prefixes indicate the substitution pattern.

This compound belongs to the family of pyridyl aldehydes, which are characterized by a pyridine ring bearing an aldehyde functional group. The presence of both an electron-withdrawing chloro group and an electron-donating hydroxyl group on the pyridine ring, in addition to the reactive aldehyde functionality, imparts a unique electronic and chemical character to the molecule.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 1256791-44-2 | |

| Molecular Formula | C₆H₄ClNO₂ | |

| Molecular Weight | 157.55 g/mol | |

| Synonyms | 3-chloro-5-hydroxypyridine-4-carbaldehyde | N/A |

Positioning of this compound in Contemporary Heterocyclic Chemistry Research

In contemporary heterocyclic chemistry, there is a significant focus on the development of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com this compound, as a functionalized pyridine derivative, is positioned as a valuable building block or intermediate in the synthesis of more complex molecular architectures. The strategic placement of three different functional groups—aldehyde, hydroxyl, and chloro—on the pyridine scaffold offers multiple points for chemical modification.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov The presence of electron-withdrawing groups, such as the chlorine atom in this compound, can significantly influence the reactivity of the pyridine ring. For instance, electron-deficient pyridine derivatives are known to exhibit altered reactivity in nucleophilic substitution reactions. This makes compounds like this compound interesting substrates for exploring new synthetic methodologies.

While specific research exclusively detailing the applications of this compound is not abundant in publicly available literature, its structural motifs are found in compounds of interest. For example, substituted hydroxypyridine-carboxaldehyde thiosemicarbazones have been investigated for their antitumor activity. nih.gov The unique combination of functional groups in this compound suggests its potential utility in the synthesis of analogous or novel bioactive compounds.

Historical Perspectives on Pyridyl Aldehydes as Research Scaffolds

The study of pyridine and its derivatives has a rich history, dating back to its initial isolation from coal tar. The synthesis of pyridine was first achieved by Sir William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881. nih.gov

Pyridyl aldehydes, such as the isomeric pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde (isonicotinaldehyde), have long been recognized as important precursors in organic synthesis. wikipedia.org For instance, pyridine-2-carboxaldehyde is a known precursor for the drug pralidoxime. wikipedia.org The aldehyde group readily undergoes nucleophilic attack, particularly from amines, to form Schiff bases, which are versatile bidentate ligands in coordination chemistry. wikipedia.org

Historically, the synthesis of pyridyl aldehydes was often achieved through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org The reactivity of the aldehyde group, combined with the electronic properties of the pyridine ring, has made these compounds staples in the synthesis of a wide range of heterocyclic systems and coordination complexes. The ongoing interest in functionalized pyridines for various applications ensures that pyridyl aldehydes, including more complex derivatives like this compound, will continue to be relevant scaffolds in chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClNO2 |

|---|---|

Molecular Weight |

157.55 g/mol |

IUPAC Name |

3-chloro-5-hydroxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H |

InChI Key |

RZTBHSNNVRRBNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Chemical Synthesis of 3-Chloro-5-hydroxyisonicotinaldehyde

The creation of this compound necessitates a multi-step synthetic sequence that carefully controls the introduction of each functional group to achieve the desired regiochemistry.

Established Reaction Pathways for Chlorinated Hydroxypyridine Aldehydes

The synthesis of chlorinated hydroxypyridine aldehydes often relies on a foundation of well-established pyridine (B92270) functionalization reactions. A common approach involves the initial construction of a core pyridine ring with pre-installed substituents that can be later modified. For instance, a starting material like 2-amino-5-chloropyridine (B124133) can undergo diazotization to yield 2-hydroxy-5-chloropyridine. google.com Subsequent nitration can introduce a nitro group, which can then be reduced to an amino group and further diazotized to a hydroxyl group, as demonstrated in the synthesis of 2,3-dihydroxy-5-chloropyridine. google.com

The introduction of the aldehyde group can be achieved through various methods. One established route is the oxidation of a corresponding hydroxymethylpyridine. For example, the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde involves the oxidation of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol using a reagent like Dess-Martin periodinane (DMP). Another potential pathway is the direct formylation of a pyridine ring, although this can be challenging and often requires specific activating groups to direct the regioselectivity.

Investigation of Novel Synthetic Routes and Reaction Conditions

Modern organic synthesis is continually exploring novel routes to improve efficiency and access to complex molecules. For a target like this compound, one could envision a convergent synthesis where a difunctionalized pyridine fragment is coupled with a third component. The use of pyridyne intermediates offers a powerful method for the regioselective difunctionalization of pyridines. rsc.org For example, a 3,4-pyridyne, generated from a precursor like 3-chloro-2-ethoxypyridine, can react with nucleophiles to introduce substituents at adjacent positions. rsc.org

Furthermore, transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and could be employed. For instance, a suitably protected dihalopyridine could undergo sequential, site-selective couplings to introduce the hydroxyl and a precursor to the aldehyde group.

Considerations for Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of pyridine derivatives, multicomponent reactions (MCRs) are a powerful green tool, allowing the formation of complex products in a single step from three or more reactants. mdpi.com While a direct MCR for this compound is not established, the principles can be applied to the synthesis of key precursors.

The use of greener solvents and catalysts is also a key consideration. Water is an ideal green solvent, and reactions such as the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles have been successfully performed in an aqueous medium using iodine as a catalyst. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of pyridine derivatives. nih.gov For the aldehyde synthesis step, the use of a recoverable promoter like cupric chloride dihydrate for the hydrolysis of oximes presents a greener alternative to traditional methods that often use harsh or toxic reagents. organic-chemistry.org

Precursors and Key Intermediate Compounds in Synthetic Schemes

The synthesis of this compound would rely on a series of carefully chosen precursors and intermediates. Based on established pyridine chemistry, plausible precursors could include:

| Precursor/Intermediate | Potential Role in Synthesis |

| 3,5-Dichloropyridine | A starting material for regioselective functionalization. |

| 5-Chloro-3-hydroxypyridine | An intermediate where one functional group is already in place. |

| 3-Chloro-5-methoxypyridine | The methoxy (B1213986) group can serve as a protected form of the hydroxyl group. |

| 5-Chloro-3-pyridinecarboxaldehyde | An intermediate where the aldehyde is present, requiring subsequent hydroxylation. |

| 2-Amino-5-chloropyridine | A versatile starting material for introducing a hydroxyl group via diazotization. google.com |

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

The precise placement of the chloro, hydroxy, and aldehyde groups at the 3, 4, and 5 positions of the pyridine ring is a significant challenge of regioselectivity. Direct C-H functionalization of pyridines often leads to substitution at the 2- or 4-positions due to the electronic nature of the ring. researchgate.net Therefore, achieving 3,5-substitution often requires a more nuanced approach.

One strategy is the use of blocking groups. A simple maleate-derived blocking group has been shown to enable excellent control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govacs.org This approach could potentially be adapted to direct other functionalizations.

Another powerful method for controlling regioselectivity is through the use of pyridine N-oxides. Activation of the pyridine N-oxide with an agent like trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of nucleophiles, affording either 2- or 4-substituted pyridines in good yields. nih.gov By carefully choosing the substituents already on the ring, this method can be used to direct incoming groups to the desired position.

Stereoselectivity is not a factor in the final aromatic product, this compound. However, during the synthesis, intermediates may be formed that have stereocenters. For instance, dearomatization reactions of pyridines can lead to the formation of chiral dihydropyridines. mdpi.com In such cases, stereoselective synthesis would be crucial to ensure the correct configuration of the intermediate, which is then rearomatized to the desired pyridine product. Catalytic and stereoselective dearomatization of pyridines has become a sophisticated field, offering access to a wide range of functionalized piperidines and pyridones. mdpi.com

Elucidation of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Aldehyde Moiety

The aldehyde group at the 4-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, primarily involving reactions with nucleophiles.

The aldehyde function of 3-chloro-5-hydroxyisonicotinaldehyde is susceptible to nucleophilic attack. This reactivity is analogous to that of other aromatic aldehydes, where a nucleophile adds to the electrophilic carbonyl carbon. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then protonated to yield the final alcohol product.

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water, are also characteristic of this aldehyde. For instance, condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds, extending the conjugation of the system.

| Reagent Type | Reaction | Product Type |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Nucleophilic Addition | Secondary Alcohol |

| Cyanide (e.g., HCN) | Nucleophilic Addition | Cyanohydrin |

| Active Methylene Compounds | Condensation | α,β-Unsaturated Aldehyde Derivative |

A significant reaction pathway for the aldehyde group is its condensation with primary amines to form Schiff bases, also known as imines. This reaction is of considerable importance in the synthesis of various biologically active compounds and metal complexes. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of an imine.

The formation of Schiff bases from aldehydes and primary amines is a reversible reaction that can be driven to completion by removing the water formed. These Schiff bases can exist in equilibrium with their starting materials and can be hydrolyzed back to the aldehyde and amine under aqueous acidic or basic conditions. The stability of the resulting Schiff base is influenced by the nature of the substituent on the amine; aromatic substituents generally lead to more stable and readily synthesized Schiff bases compared to aliphatic ones.

Studies on related hydroxy-substituted pyridine aldehydes have shown that they readily react with anilines and N-aminoazoles to form the corresponding Schiff bases. chemguide.co.uk This reactivity is directly applicable to this compound.

Reactions and Derivatization of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another reactive center in the molecule, capable of undergoing various derivatization reactions and participating in tautomeric equilibria.

The hydroxyl group can be functionalized through several common reactions. Etherification, for example, by reaction with alkyl halides in the presence of a base, can be used to protect the hydroxyl group or to introduce different functionalities. A process for removing a phenolic hydroxyl group from phenolic compounds involves reacting them with a 2-halopyridine in the presence of a copper catalyst to form a pyridyl ether, which is subsequently hydrogenated. google.com

Esterification is another common derivatization, typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640). These reactions allow for the modification of the molecule's electronic and steric properties.

| Reaction Type | Reagent | Product |

| Etherification | Alkyl Halide (e.g., CH₃I) + Base | Methoxy (B1213986) derivative |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Acetate ester |

| Williamson Ether Synthesis | Alkyl Halide + Base | Ether |

The hydroxyl group strongly activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org In the case of this compound, this would be the 2 and 6 positions.

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. researchgate.net For 3-hydroxypyridine (B118123) derivatives, a zwitterionic pyridone tautomer can be significant, particularly in polar solvents. rsc.org In the case of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde, NMR studies have established that the hydroxy-imino tautomer is the predominant form in both solution and the solid state. chemguide.co.uk

The position of this equilibrium is sensitive to factors such as solvent polarity and the electronic nature of other substituents on the ring. In nonpolar solvents, the hydroxy form is generally favored, while polar solvents can stabilize the pyridone tautomer. researchgate.net The presence of the chloro and aldehyde groups on this compound will influence this equilibrium.

Reactivity Profile of the Chloro Substituent

The chlorine atom at the 5-position of the pyridine ring is generally unreactive towards nucleophilic aromatic substitution compared to chloro-substituents at the 2- or 4-positions. The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. stackexchange.comyoutube.com Therefore, the chlorine at the 3- or 5-position is in a less activated position.

However, under forcing conditions or with strong nucleophiles, substitution of the chloro group can be achieved. The reactivity can be influenced by the electronic nature of other substituents. The presence of the electron-withdrawing aldehyde group can have a modest activating effect on the ring towards nucleophilic attack. Studies on other chloropyridine systems have shown that the displacement of a chlorine atom by a nucleophile like glutathione (B108866) can be catalyzed by enzymes. researchgate.net Furthermore, in reactions of 3-nitro-5-chloropyridines with sulfur nucleophiles, the nitro group was found to be more readily substituted than the chlorine at the 5-position. nih.gov This suggests that the chloro group in this compound would likely require specific and potentially harsh conditions for substitution.

Halogen Exchange and Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for pyridines, particularly those bearing a good leaving group like a halogen. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. This reactivity is most pronounced when the leaving group is located at the 2- or 4-positions (ortho or para to the ring nitrogen), as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

In this compound, the chlorine atom is at the 3-position, which is generally less reactive towards SNAr because direct resonance delocalization of the negative charge onto the ring nitrogen is not possible. stackexchange.comlibretexts.org However, the reactivity of the C3-Cl bond is significantly influenced by the other substituents. The powerful electron-withdrawing aldehyde group at the 4-position strongly deactivates the ring towards electrophilic attack but concurrently activates it for nucleophilic attack by further reducing its electron density. The hydroxyl group at C5 has a resonance-based electron-donating effect and an inductive electron-withdrawing effect.

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by elimination of the chloride ion to restore aromaticity. libretexts.orgmdpi.com For this compound, a strong nucleophile would be required to attack the C3 position. The stability of the resulting Meisenheimer complex is the critical factor. While the negative charge cannot delocalize onto the nitrogen, it is stabilized by the adjacent, strongly electron-withdrawing aldehyde group.

Halogen exchange, a specific type of SNAr reaction, could potentially be achieved under forcing conditions, replacing the chloro group with another halide (e.g., fluoro or iodo) using a nucleophilic halide source.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloropyridine Derivatives

| Substrate | Nucleophile | Catalyst/Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Aniline (B41778) | None | None | 200 °C, 2.5 h | 2,6-Dianilinopyridine | acs.org |

| 2-Chloropyridine | Various Amines | - | - | Heat | 2-Aminopyridines | lookchem.com |

| 4-Chloropyridine | Ammonia | - | - | 200 °C | 4-Aminopyridine | |

| 2,4,6-Trinitrochlorobenzene | NaOH | NaOH | Water | Room Temp | 2,4,6-Trinitrophenol | nih.gov |

Exploration of Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as an electrophilic site for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium- and nickel-based catalysts are commonly employed for the cross-coupling of chloropyridines with various organometallic reagents. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov For this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. researchgate.net

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. soton.ac.uk This would install an alkynyl group at the 3-position of the pyridine ring. The reaction tolerates a variety of functional groups and is a valuable method for constructing complex molecular scaffolds. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It could be used to replace the chlorine atom in the target molecule with a primary or secondary amine, offering an alternative to direct SNAr.

The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent, which must be optimized for the specific substrate. researchgate.netmdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloropyridines

| Coupling Reaction | Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloropyridine | 4-Tolylboronic acid | SIMesPd(cinn)Cl | K₃PO₄ | Toluene/Water | researchgate.net |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water/Toluene | researchgate.net |

| Suzuki-Miyaura | Resin-supported chloropyrimidines | Boronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | nih.gov |

Intrinsic Reactivity of the Pyridyl Ring System

The inherent chemical properties of the pyridine ring are central to understanding the reactivity of its derivatives. As a six-membered heterocycle containing a nitrogen atom, it is aromatic, but its electronic properties differ significantly from benzene (B151609).

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. nih.gov The electronegative nitrogen atom withdraws electron density from the ring (-I effect), making it less nucleophilic. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. acs.org This places a positive charge on the ring system, severely impeding reaction with an incoming electrophile. When EAS does occur, it proceeds preferentially at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable cationic intermediate with a positive charge on the electron-deficient nitrogen.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -CHO | 4 | -I, -M (Withdrawing) | Strongly Deactivating | Meta (to C2, C6) |

| -Cl | 3 | -I, +M (Withdrawing) | Deactivating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, as discussed in section 3.3.1. quimicaorganica.org This reactivity is enhanced by electron-withdrawing substituents. Attack occurs preferentially at the 2- and 4-positions, which allows the resulting negative charge of the Meisenheimer intermediate to be stabilized on the ring nitrogen. stackexchange.comquora.com Nucleophilic attack at the C-H bond is also known, such as in the Chichibabin reaction, which typically requires a very strong nucleophile like sodium amide and high temperatures. youtube.com

Ring Transformations and Skeletal Rearrangements

The pyridine skeleton, while aromatic, is not immutable. Under certain conditions, it can undergo transformations that alter the ring structure itself. These reactions often proceed via a sequence of ring-opening followed by ring-closing. acs.orgresearchgate.net

One such pathway involves the N-arylation of a pyridine to form a pyridinium salt, which can then be opened by a nucleophile (e.g., an amine) to form a linear streptocyanine intermediate. acs.org This acyclic intermediate can then undergo a subsequent ring-closing reaction, such as a (5+1) cycloaddition, to form a new six-membered ring. acs.org This "skeletal editing" can effectively replace the original pyridine nitrogen with a carbon atom, transforming a pyridine derivative into an aniline or benzene derivative. acs.orgresearchgate.net

Another class of transformations involves the conversion of pyridines into other heterocyclic systems, such as pyrimidines. wur.nl These interconversions can be induced by nucleophiles or proceed through cycloaddition pathways, although the scope can be limited by the substitution pattern on the pyridine ring. wur.nl For this compound, such transformations would likely be initiated by nucleophilic attack, potentially leading to novel rearranged products.

Catalyzed Reactions: Acid-Catalysis and Base-Catalysis

Acid-Catalysis: In the context of this compound, acid catalysis can play a dual role. As mentioned, Brønsted or Lewis acids will coordinate to the basic pyridine nitrogen. This deactivates the ring towards electrophiles but can also enable certain transformations. acs.orgacs.org Conversely, acid catalysis is a standard method for activating carbonyl groups toward nucleophilic attack. The aldehyde group in the target molecule could be protonated by an acid, making its carbonyl carbon more electrophilic and facilitating reactions like acetal (B89532) formation or additions of weak nucleophiles. Some organocatalysts, like pyridine-2,6-dicarboxylic acid, have been shown to act as bifunctional catalysts, activating carbonyl groups for nucleophilic attack in aqueous media. organic-chemistry.org

Base-Catalysis: Base-catalyzed reactions are highly relevant to the target molecule. The phenolic hydroxyl group at C5 is acidic and can be deprotonated by a suitable base. This would form a phenoxide ion, significantly enhancing the electron-donating character of the substituent and thus activating the ring towards electrophilic substitution, while also potentially influencing the reactivity of other positions. Bases are integral components of many SNAr and cross-coupling reactions, where they serve to activate the nucleophile or participate in the catalytic cycle. nih.govrsc.org Pyridine and its derivatives can themselves act as nucleophilic or general base catalysts in reactions like the hydrolysis of esters. rsc.org Furthermore, under basic conditions, the aldehyde could potentially participate in reactions like the Cannizzaro reaction (if no α-hydrogens are available for enolization) or aldol-type condensations, though the aromatic nature of the aldehyde makes the latter less typical.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR would be critical in defining the substitution pattern on the pyridine (B92270) ring and the nature of the hydroxyl and aldehyde protons. For 3-Chloro-5-hydroxyisonicotinaldehyde, one would expect to observe distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the aldehyde group, and the nitrogen atom, as well as the electron-donating effect of the hydroxyl group. The coupling between these two protons would appear as doublets, and the magnitude of the coupling constant would confirm their relative positions.

A broad singlet, whose chemical shift is dependent on solvent and concentration, would be anticipated for the hydroxyl proton. The aldehyde proton would also present as a singlet at a significantly downfield chemical shift, characteristic of its electronic environment.

Hypothetical ¹H NMR Data Table for this compound: (Note: This table is predictive and for illustrative purposes only.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 | s | 1H | Aldehyde (-CHO) |

| ~8.5 | d | 1H | Pyridine Ring Proton |

| ~8.0 | d | 1H | Pyridine Ring Proton |

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a direct map of the carbon skeleton. Six distinct signals would be expected for the six carbon atoms in this compound. The chemical shift of each carbon would be highly informative. The aldehydic carbon would appear at a very downfield position (typically >190 ppm). The carbon atoms of the pyridine ring would have their chemical shifts influenced by the attached substituents (Cl, OH, CHO) and the ring nitrogen. The carbon bearing the chlorine atom and the one bearing the hydroxyl group would exhibit shifts characteristic of such substitutions.

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is predictive and for illustrative purposes only.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| >190 | C=O (Aldehyde) |

| ~160 | C-OH |

| ~150 | C-Cl |

| ~145 | Pyridine Ring Carbon |

| ~140 | Pyridine Ring Carbon |

¹⁵N NMR, although less common, would offer valuable insights into the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen is sensitive to factors such as protonation, hydrogen bonding, and the electronic effects of ring substituents. In the case of this compound, ¹⁵N NMR could be particularly useful in studying potential tautomeric equilibria involving the hydroxyl group and the ring nitrogen, which can exist in some hydroxypyridine systems.

Similar to ¹⁵N NMR, ¹⁷O NMR is a specialized technique that could directly probe the oxygen atoms of the hydroxyl and aldehyde groups. The chemical shifts would provide information about hydrogen bonding interactions involving the hydroxyl group and could also help to definitively establish the predominant tautomeric form of the molecule in a given solvent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Photoactivity

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and the carbonyl group of the aldehyde. The positions and intensities of these absorption maxima would be influenced by the substituents on the pyridine ring. The chloro, hydroxyl, and aldehyde groups would act as auxochromes and chromophores, modulating the electronic structure and thus the absorption spectrum. Studies in solvents of varying polarity and pH could reveal shifts in the absorption bands, providing information about the molecule's electronic structure and potential for photoactivity. For instance, deprotonation of the hydroxyl group in a basic medium would likely lead to a bathochromic (red) shift in the absorption maximum.

Hypothetical UV-Vis Absorption Data Table for this compound: (Note: This table is predictive and for illustrative purposes only.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Ethanol | ~270 | (Value) | π→π* |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these techniques excellent for confirming their presence.

In the IR spectrum of this compound, one would expect to see:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

A sharp C=O stretching band for the aldehyde, usually around 1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehydic protons.

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

A C-Cl stretching vibration at a lower frequency.

Hypothetical IR Absorption Data Table for this compound: (Note: This table is predictive and for illustrative purposes only.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 (broad) | Medium | O-H stretch (hydroxyl) |

| 2850 | Weak | C-H stretch (aldehyde) |

| 1705 | Strong | C=O stretch (aldehyde) |

| 1580, 1470 | Medium-Strong | C=C, C=N ring stretches |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.

For this compound, the molecular ion peak would be expected to confirm its molecular formula, C₆H₄ClNO₂. The presence of a chlorine atom would be readily identifiable due to the characteristic isotopic pattern of chlorine, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in two molecular ion peaks, at m/z corresponding to the masses of [C₆H₄³⁵ClNO₂]⁺• and [C₆H₄³⁷ClNO₂]⁺•, separated by two mass units.

Furthermore, the high-energy ionization process induces the fragmentation of the molecular ion into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a virtual fingerprint of the molecule, allowing for detailed structural confirmation. Potential fragmentation pathways for this compound could involve the loss of the aldehyde group (-CHO), the hydroxyl group (-OH), or the chlorine atom (-Cl), leading to the formation of specific fragment ions. The precise masses and relative abundances of these fragments would be instrumental in piecing together the molecule's structure.

Illustrative Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+• | [C₆H₄³⁵ClNO₂]+• | 157 |

| [M+2]+• | [C₆H₄³⁷ClNO₂]+• | 159 |

| [M-CHO]+ | [C₅H₄ClNO]+• | 128 |

| [M-Cl]+ | [C₆H₄NO₂]+ | 122 |

Note: The data in this table is illustrative and represents predicted values for the purpose of demonstrating the type of information obtained from mass spectrometry. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as the bond lengths and angles between them, providing an unambiguous determination of the molecular structure.

A successful X-ray crystallographic analysis of this compound would require the growth of a suitable single crystal. The resulting data would provide definitive confirmation of the connectivity of the atoms, the planarity of the pyridine ring, and the spatial orientation of the chloro, hydroxyl, and aldehyde substituents.

Key structural parameters that would be determined include the precise bond lengths of the C-Cl, C-O, C-N, and C-C bonds, as well as the bond angles within the pyridine ring and involving the substituents. This information is crucial for understanding the electronic effects of the substituents on the aromatic ring and for validating theoretical models of the molecule's structure. Furthermore, the analysis of the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aldehyde groups, which govern the solid-state properties of the compound.

Illustrative Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Key Bond Lengths (Å) | e.g., C-Cl, C-O (hydroxyl), C=O (aldehyde) |

| Key Bond Angles (°) | e.g., C-C-Cl, C-C-O |

Note: This table presents the types of parameters that would be obtained from an X-ray crystallography study. Specific values can only be determined through experimental analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. nih.gov For a substituted pyridine (B92270) derivative such as 3-Chloro-5-hydroxyisonicotinaldehyde, these calculations can elucidate the effects of chloro, hydroxyl, and aldehyde functional groups on the electronic properties of the pyridine ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net By employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), the minimum energy geometry of this compound can be optimized. tandfonline.comtandfonline.com

Such calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the chlorine atom, the nitrogen atom in the ring, and the formyl group, combined with the electron-donating character of the hydroxyl group, creates a unique electronic distribution across the molecule. researchgate.net DFT calculations can quantify this distribution through the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, crucial for predicting intermolecular interactions. researchgate.netnanobioletters.com

Table 1: Predicted Molecular Properties of this compound via DFT (Note: The following data is hypothetical, based on typical results from DFT calculations for similar substituted pyridine molecules.)

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C-Cl Bond Length | ~1.74 Å | Reflects the strength and nature of the carbon-halogen bond. |

| C=O Bond Length | ~1.21 Å | Typical for an aromatic aldehyde, indicating double bond character. |

| O-H Bond Length | ~0.97 Å | Standard length for a phenolic hydroxyl group. |

| Pyridine C-N Bond Angle | ~117° | Distortion from ideal hexagonal geometry due to the nitrogen heteroatom and substituents. researchgate.net |

| Electronic Properties | ||

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the overall polarity of the molecule, arising from its asymmetrical electronic distribution. |

| Molecular Electrostatic Potential | Red regions near O and N atoms; Blue regions near aldehydic H and hydroxyl H. | Highlights sites for electrophilic (blue) and nucleophilic (red) attack. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed over the electron-deficient formyl group and the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing chlorine and nitrogen atoms. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is hypothetical, based on typical FMO analysis of halogenated aromatic aldehydes.)

| Parameter | Predicted Value (eV) | Interpretation |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; higher values correlate with stronger nucleophilicity. youtube.com |

| ELUMO | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; lower values correlate with stronger electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A measure of chemical reactivity and stability; a smaller gap implies the molecule is more polarizable and reactive. nih.gov |

| Global Electrophilicity Index (ω) | ~ 2.8 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. nih.gov By modeling the interaction of this compound with a reactant, researchers can identify intermediate structures, and more importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

For example, the mechanism of nucleophilic substitution at the formyl carbon could be investigated. DFT calculations can determine the geometry of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. nih.gov Such studies provide a clear picture of reaction feasibility and kinetics. nih.gov

This compound can exist in different isomeric forms, including rotational isomers (conformers) and tautomers. The hydroxyl group at position 5 allows for potential keto-enol tautomerism, where the hydrogen atom migrates from the oxygen to the ring nitrogen, forming a pyridone structure.

DFT calculations can be used to compute the total electronic energies of these different forms. researchgate.net By comparing these energies, the relative thermodynamic stability of each isomer and tautomer can be determined. The form with the lowest energy is the most stable and would be expected to be the most abundant species at equilibrium. Generally, for hydroxy-pyridines, the hydroxy-form is thermodynamically favored over the zwitterionic pyridone form. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations explore the movement and flexibility of molecules over time. nih.gov

The structure of this compound is not rigid. Rotations can occur around the single bonds connecting the formyl group and the hydroxyl group to the pyridine ring. A conformational analysis can map the potential energy as a function of these rotational angles (dihedral angles). researchgate.net

This analysis would reveal the most stable conformations and the energy barriers between them. For instance, the orientation of the aldehyde group can be influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and the formyl oxygen. Molecular dynamics (MD) simulations can further explore this flexibility by simulating the atomic motions over time at a given temperature, providing a dynamic view of the molecule's conformational preferences and how it might interact with its environment. mdpi.comresearchgate.net

Studies of Intermolecular Interactions and Self-Assembly

There is currently no available scientific literature detailing the experimental or theoretical studies of intermolecular interactions and self-assembly for this compound. Therefore, no detailed research findings or data tables can be provided.

Advanced Applications in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Building Block and Precursor

The inherent reactivity of its aldehyde and hydroxyl functionalities, modulated by the electronic effects of the chlorine atom, positions 3-Chloro-5-hydroxyisonicotinaldehyde as a potent starting material in synthetic chemistry.

Heterocyclic compounds are foundational to a vast number of natural products and pharmaceutical drugs. cem.com The synthesis of these structures is a central goal of organic chemistry, often requiring versatile and strategically functionalized starting materials. cem.comekb.eg this compound serves as an exemplary scaffold for this purpose. Its pyridine (B92270) ring constitutes a pre-built heterocyclic core, while the aldehyde group acts as a key electrophilic site for cyclization and condensation reactions.

Researchers can leverage the aldehyde function to react with various nucleophiles, such as amines or active methylene (B1212753) compounds, to initiate cascades that form new fused or appended heterocyclic rings. For instance, condensation with hydrazines could lead to pyrazolopyridines, while reactions with β-ketoesters in Hantzsch-type syntheses could yield more complex poly-substituted pyridine systems. cem.com The presence of the hydroxyl and chloro groups provides additional handles for subsequent modifications, allowing for the systematic construction of intricate molecular architectures with potential applications in drug discovery and materials science. nih.gov

Modular synthesis, which involves the stepwise and controlled assembly of molecular components, is a powerful strategy for creating libraries of related compounds for systematic screening. nih.gov this compound is an ideal substrate for such modular approaches to generate diverse pyridine derivatives.

The aldehyde group can be readily transformed into a variety of other functionalities. For example:

Reductive amination can install a wide range of amino-methyl groups.

Wittig or Horner-Wadsworth-Emmons reactions can introduce diverse unsaturated side chains.

Oxidation can convert the aldehyde to a carboxylic acid, which can then be used for amide or ester couplings.

Simultaneously, the hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution, further expanding the diversity of the resulting products. This dual reactivity allows chemists to independently or sequentially modify the C4 and C5 positions of the pyridine ring, creating a wide array of derivatives from a single, common precursor.

Organocatalysis and Biomimetic Catalysis Research

The structural similarity of this compound to pyridoxal (B1214274) 5′-phosphate (PLP), the active form of vitamin B6, makes it a powerful tool in the study of enzyme mechanisms and the development of novel biomimetic catalysts. wikipedia.orgnih.gov

PLP is a vital coenzyme that facilitates a remarkable variety of metabolic reactions involving amino acids. rsc.orgwikipedia.org Its catalytic power stems from its ability to form a Schiff base (internal aldimine) with an enzyme's lysine (B10760008) residue, which is then transferred to a substrate amino acid (external aldimine). nih.gov The pyridine ring acts as an "electron sink" to stabilize the carbanionic intermediates that form during these transformations. nih.gov

3-Hydroxyisonicotinaldehyde (HINA), the non-chlorinated parent compound, has been extensively used as a simple, yet effective, analogue to mimic the enzyme-bound form of PLP and study the kinetics of these reactions. wikipedia.org The introduction of a chlorine atom to create this compound provides a critical advantage for deeper mechanistic probing. The electron-withdrawing nature of the chlorine atom modifies the electronic properties of the pyridine ring, allowing researchers to systematically investigate how these changes affect:

The rate of Schiff base formation.

The stability of key reaction intermediates.

By comparing the behavior of the chlorinated analogue to HINA and PLP itself, scientists can gain detailed insights into the stereoelectronic requirements of PLP-dependent enzymes. wikipedia.orgnih.gov

One of the key roles of PLP-dependent enzymes is the decarboxylation of amino acids. researchgate.net Inspired by this natural process, researchers have developed biomimetic systems using PLP analogues to catalyze amino acid transformations. nih.gov this compound can function as a "synthetic photodecarboxylase". nih.gov

In this process, the aldehyde forms a Schiff base with an amino acid. This complex can then be activated by visible light, often in the presence of a photosensitizer. nih.govmdpi.com This activation triggers a radical-based decarboxylation pathway, a process that mimics the function of natural decarboxylase enzymes but operates through a distinct, photochemically induced mechanism. nih.gov The ability to catalyze such transformations under mild, photochemical conditions opens new avenues for the synthesis of complex amines from abundant amino acid precursors. nih.gov

Beyond decarboxylation, PLP-dependent enzymes are masters of catalyzing transamination and aldol-type reactions. rsc.orgnih.gov Transamination involves the transfer of an amino group from an amino acid to a keto acid, a fundamental process in amino acid metabolism. nih.gov Aldolases, in turn, catalyze the formation or cleavage of carbon-carbon bonds. rsc.org

Studying the mechanisms of these reactions is crucial, and simple PLP mimics are invaluable tools for this purpose. wikipedia.org By forming Schiff bases with amino acid substrates, this compound can be used in model systems to study the kinetics and intermediates of transamination and aldol (B89426) reactions. The presence of the chloro-substituent provides a means to modulate the electron-withdrawing capacity of the pyridine ring, directly influencing the stability of the carbanionic intermediates central to these reaction mechanisms. This allows for a detailed exploration of the electronic factors that govern catalytic efficiency and reaction specificity in these fundamental biological transformations.

Table 1: Biomimetic Reactions Catalyzed by PLP Analogues like this compound

| Reaction Type | Role of the Catalyst | Key Mechanistic Feature |

| Transamination | Forms Schiff base with amino acid; stabilizes carbanionic intermediate. | Reversible transfer of an amino group to a keto acid. nih.gov |

| Decarboxylation | Forms Schiff base; acts as an electron sink to facilitate C-C bond cleavage. | Elimination of CO2 from an amino acid. researchgate.net |

| Photochemical Decarboxylation | Forms a photo-excitable Schiff base to initiate a radical reaction pathway. | Light-induced radical-mediated decarboxylation. nih.gov |

| Aldol Condensation/Cleavage | Stabilizes carbanionic nucleophile for C-C bond formation or cleavage. | Retro-aldol or aldol-type reaction mechanisms. nih.gov |

Coordination Chemistry and Metal Complexation

The specific coordination chemistry of this compound is not extensively documented in publicly available research. However, based on the known reactivity of its parent compound, 3-hydroxyisonicotinaldehyde, and other similar hydroxy-substituted pyridine aldehydes, its potential as a ligand in metal complexation can be inferred. The presence of the hydroxyl group and the pyridine nitrogen atom provides two potential coordination sites for metal ions.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that can be linked by organic ligands to form extended structures known as Polyoxometalate-Based Metal-Organic Frameworks (POMOFs). These materials are of interest for their applications in catalysis, electronics, and materials science. The integration of organic ligands is crucial for defining the structure and properties of the resulting POMOF.

While the direct integration of this compound into POMOFs has not been reported, the use of organic linkers containing pyridine and carboxylate functionalities is a common strategy in the construction of these frameworks. rsc.org For example, triangular carboxylate ligands have been used to link dimerized Zn4-ε-Keggin polyoxoanions to form 3D POMOFs. rsc.org The aldehyde group on this compound could be oxidized to a carboxylic acid, enabling its use as a linker in the synthesis of novel POMOFs with potentially interesting catalytic or optical properties. The presence of the chloro and hydroxyl groups would further modify the electronic and coordination properties of the resulting framework. A 2023 study highlighted the use of hydrogen-bonded organic frameworks with POM-based layers for high-performance electrochromic devices, demonstrating the potential of combining organic moieties with polyoxometalates. nih.gov

Development of Fluorescent Probes and Advanced Materials

The structural characteristics of this compound make it an intriguing platform for the development of fluorescent probes and advanced optical materials. Its parent compound, 3-hydroxyisonicotinaldehyde (HINA), is known for its fluorescent properties. wikipedia.org

A key feature of many fluorescent molecules is the presence of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a conjugated system. This arrangement leads to a significant intramolecular charge transfer upon photoexcitation, which is often associated with a large Stokes shift and sensitivity of the emission to the local environment.

The parent compound, 3-hydroxyisonicotinaldehyde (HINA), is a classic example of a push-pull fluorophore. wikipedia.org In its anionic form at alkaline pH, the phenolate (B1203915) oxygen acts as a powerful electron donor, while the aldehyde group and the pyridine ring act as electron acceptors. This results in a notable green fluorescence with an emission maximum at 525 nm in aqueous solution. wikipedia.org The introduction of a chloro group at the 3-position in this compound would be expected to enhance the electron-withdrawing nature of the pyridine ring, potentially red-shifting the emission wavelength and altering the quantum yield.

Table 1: Spectroscopic Properties of 3-Hydroxyisonicotinaldehyde (HINA) in Aqueous Solution

| Property | Value | Conditions |

| Absorption Maximum (λabs,max) | 385 nm | Anionic form (pH > 7.1) |

| Emission Maximum (λem,max) | 525 nm | Anionic form (pH > 7.1) |

| Quantum Yield | 15% | Anionic form |

| Emission Lifetime | 1.0 ns | Anionic form |

| Stokes Shift | 6900 cm⁻¹ | Anionic form |

Data sourced from studies on the parent compound, 3-hydroxyisonicotinaldehyde. wikipedia.org

Fluorescent probes are invaluable tools for the detection and quantification of specific analytes in chemical and biological systems. The aldehyde functionality of this compound makes it suitable for designing probes that can react with specific nucleophiles.

Notably, its parent compound, HINA, has been utilized for the detection and quantification of the amino acid cysteine in aqueous solutions. wikipedia.org The reaction between the aldehyde group and the thiol and amine groups of cysteine likely leads to the formation of a thiazolidine (B150603) ring, a process that can be monitored by a change in the fluorescence signal. The development of tunable fluorescent probes for detecting various aldehydes in living systems is an active area of research, with a focus on achieving high selectivity and sensitivity. rsc.org By extension, this compound could serve as a scaffold for developing new fluorescent probes for cysteine or other biologically relevant nucleophiles, with the chloro substituent potentially modulating the reactivity and spectroscopic properties of the probe.

The development of new materials with tailored optical properties is a significant focus of materials science. The fluorescent characteristics of the 3-hydroxyisonicotinaldehyde core suggest that polymers or solid-state materials incorporating this moiety could exhibit interesting optical phenomena.

While specific applications of this compound in materials science are not yet reported, the general principles of materials design offer several possibilities. For instance, it could be incorporated into polymer backbones or as side chains to create fluorescent polymers. Such materials could find use in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent labels in imaging applications. The ability to tune the emission properties through chemical modification, such as the introduction of the chloro group, is a key advantage in the rational design of new optical materials.

Allosteric Modulation Research via Schiff Base Formation

The potential for this compound to be utilized in allosteric modulation research lies in the reactivity of its aldehyde functional group, which can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of a wide array of organic compounds with diverse biological activities.

Theoretical Framework:

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. The formation of Schiff bases from this compound could introduce a structural motif capable of interacting with allosteric sites on various protein targets. The pyridine ring, with its nitrogen atom and hydroxyl and chloro substituents, offers specific hydrogen bonding and electronic interaction capabilities that can be tailored for selective binding.

Hypothetical Research Design:

A hypothetical research program to explore the potential of this compound in this area would involve:

Library Synthesis: A combinatorial library of Schiff bases would be synthesized by reacting this compound with a diverse range of primary amines. This would generate a series of molecules with varying steric and electronic properties.

Screening Assays: The synthesized library would then be screened against a panel of biological targets known to be susceptible to allosteric modulation. High-throughput screening methods could be employed to identify initial hits.

Structure-Activity Relationship (SAR) Studies: For any identified active compounds, further chemical modifications would be made to optimize their potency and selectivity. This would involve systematically altering the amine component of the Schiff base to probe the chemical space around the allosteric binding site.

Data Interpretation:

The following interactive data table represents a hypothetical outcome of such a screening process, illustrating the type of data that would be generated. It is important to emphasize that this data is purely illustrative and not based on actual experimental results for this compound.

| Compound ID | Amine Reactant | Target Protein | Modulation Type | EC₅₀ (µM) |

| 3C5H-SB-001 | Aniline (B41778) | GPCR A | Positive | 15.2 |

| 3C5H-SB-002 | Benzylamine | Ion Channel B | Negative | 8.7 |

| 3C5H-SB-003 | Cyclohexylamine | Enzyme C | Positive | 22.5 |

| 3C5H-SB-004 | 4-Fluoroaniline | GPCR A | Positive | 5.1 |

| 3C5H-SB-005 | 2-Phenylethylamine | Ion Channel B | Negative | 12.3 |

Detailed Research Findings:

As of the latest review of scientific literature, there are no published studies that have specifically synthesized Schiff bases from this compound for the purpose of allosteric modulation research. Therefore, no concrete research findings can be reported. The field awaits initial studies to validate the potential of this compound and its derivatives in this advanced application.

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Systematic Structural Modifications and Their Influence on Reactivity

The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 5-position creates a unique electronic profile. The chlorine atom is an electron-withdrawing group through its inductive effect, while the hydroxyl group can act as either an electron-donating group through resonance or an electron-withdrawing group through induction. The net effect of these substituents on the electrophilicity of the aldehyde's carbonyl carbon dictates its susceptibility to nucleophilic attack.

To illustrate the influence of these modifications, a hypothetical set of derivatives and their expected relative reactivities toward a model nucleophilic addition reaction are presented in Table 1. The reactivity is predicted based on the combined electronic effects of the substituents.

Table 1: Predicted Relative Reactivity of 3-Chloro-5-hydroxyisonicotinaldehyde Derivatives This table presents hypothetical data based on established chemical principles to illustrate the expected trends in reactivity.

| Compound | Substituent at C3 | Substituent at C5 | Predicted Relative Reactivity | Rationale |

|---|---|---|---|---|

| 1 | -Cl | -OH | Moderate | Competing effects of electron-withdrawing Cl and potentially donating OH. |

| 2 | -H | -OH | Low | Predominantly electron-donating effect of OH reduces electrophilicity. |

| 3 | -Cl | -H | High | Strong electron-withdrawing effect of Cl increases electrophilicity. |

| 4 | -NO2 | -OH | Very High | Potent electron-withdrawing NO2 group significantly enhances electrophilicity. |

| 5 | -Cl | -OCH3 | Moderate-Low | Stronger electron-donating effect of methoxy (B1213986) group compared to hydroxyl. |

Comparative Analysis of Halogenated and Hydroxylated Pyridine (B92270) Aldehyde Variants

In this compound, the chlorine at the meta-position to the aldehyde primarily exerts an inductive electron-withdrawing effect. The hydroxyl group, also meta to the aldehyde, will similarly have a dominant inductive effect. This combination is expected to render the aldehyde more reactive towards nucleophiles compared to unsubstituted isonicotinaldehyde.

Table 2: Comparative Electronic Effects of Halogen and Hydroxyl Substituents This table outlines the general electronic effects of substituents on a pyridine ring.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aldehyde Reactivity |

|---|---|---|---|

| -F | Strong | Weak | Increases |

| -Cl | Strong | Weak | Increases |

| -Br | Strong | Weak | Increases |

| -OH | Moderate | Strong (if ortho/para) | Position-dependent |

| -OCH3 | Weak | Strong (if ortho/para) | Generally decreases |

Investigation of Substituent Effects on Electronic and Steric Properties

The electronic properties of this compound are profoundly influenced by its substituents. Electron-withdrawing groups, such as the chloro and nitro groups, decrease the electron density on the pyridine ring and, consequently, increase the partial positive charge on the carbonyl carbon of the aldehyde. studypug.com This enhancement of electrophilicity makes the aldehyde more prone to attack by nucleophiles. Conversely, electron-donating groups, like alkyl or alkoxy groups, would decrease the reactivity of the aldehyde. studypug.com

Steric effects also play a crucial role. nih.gov While the substituents in this compound are not directly adjacent to the aldehyde group, modifications at the 2 and 6 positions would introduce significant steric hindrance. Such steric bulk could impede the approach of a nucleophile to the carbonyl carbon, thereby reducing the reaction rate, irrespective of the electronic effects.

Table 3: Impact of Substituent Position on Reactivity This table provides a qualitative assessment of how substituent placement affects reactivity.

| Substituent Position | Dominant Effect | Influence on Aldehyde Reactivity |

|---|---|---|

| 2 or 6 (ortho) | Steric Hindrance | Decreases |

| 3 or 5 (meta) | Electronic (Inductive) | Increases (for EWG), Decreases (for EDG) |

SAR in Biomimetic Systems and Cofactor Mimicry

The structure of this compound bears a resemblance to pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, which is a versatile cofactor in a vast array of enzymatic reactions involving amino acids. nih.govnih.gov PLP's catalytic prowess stems from the ability of its aldehyde group to form a Schiff base (imine) with the amino group of a substrate, and the pyridine ring's ability to act as an "electron sink" to stabilize reaction intermediates. globethesis.comresearchgate.net

Derivatives of this compound can be investigated as mimics of PLP in biomimetic systems. The electronic nature of the substituents on the pyridine ring would directly impact the stability of the Schiff base and the subsequent catalytic steps. For instance, electron-withdrawing groups, like the chloro group, are expected to enhance the electron-sink capacity of the pyridine ring, potentially accelerating reactions that involve the formation of carbanionic intermediates. globethesis.com

The hydroxyl group at the 5-position, analogous to the hydroxyl group in pyridoxal, can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule. The SAR in this context would focus on how different substituents modulate the key steps of PLP-dependent catalysis: Schiff base formation, tautomerization, and the stabilization of intermediates.

Table 4: Potential Roles of Substituents in Cofactor Mimicry This table hypothesizes the functional roles of substituents in a biomimetic context.

| Substituent | Position | Potential Role in Biomimetic Catalysis |

|---|---|---|

| -CHO | 4 | Forms Schiff base with amino acid substrates. |

| -OH | 5 | Intramolecular hydrogen bonding, influences electronic properties. |

| -Cl | 3 | Enhances electron sink capacity of the pyridine ring. |

| -NO2 (hypothetical) | 3 | Significantly increases the electron sink capacity, potentially leading to faster reaction rates. |

Future Research Directions and Emerging Paradigms

Exploration of Uncharted Reaction Pathways and Synthetic Strategies

One promising avenue is the investigation of formal [2+2+1+1] cyclocondensation reactions to construct the pyridine (B92270) ring system from various starting materials. mdpi.com For instance, a one-pot procedure for the synthesis of 3,5-diaryl pyridines has been developed using aromatic terminal alkynes and benzamides as a nitrogen source in the presence of a cesium carbonate base. mdpi.com This highlights the potential for discovering new transformations and utilities for common reagents. Further research into uncharted reaction pathways will likely uncover more efficient and versatile methods for the synthesis of this important chemical intermediate.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing the synthesis of 3-chloro-5-hydroxyisonicotinaldehyde and its derivatives. Advanced spectroscopic techniques are critical for elucidating these mechanisms in real-time. Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow for continuous monitoring of reactant, intermediate, and product concentrations throughout a reaction. This provides valuable kinetic data and can lead to the identification of transient species that are otherwise difficult to observe.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of products derived from this compound. For example, ¹H NMR has been used to confirm the structure of various derivatives, with characteristic shifts observed for the aldehyde proton and the protons on the pyridine ring. googleapis.comgoogle.comgoogleapis.comgoogle.com The integration of these advanced spectroscopic methods will continue to provide deeper insights into the intricate mechanistic details of reactions involving this compound.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reactions. researchgate.net These computational approaches can be used to predict reaction outcomes, identify optimal conditions, and even propose novel synthetic routes. rsc.org For instance, ML models can be trained on existing datasets of chemical reactions to learn the complex relationships between reactants, reagents, and reaction conditions. researchgate.net

In the context of pyridine derivatives, AI has been used to design and integrate drug cores for the synthesis of novel compounds with potential biological activities. nih.gov Furthermore, the development of machine learning frameworks for automatically extracting detailed synthesis procedures from scientific literature can provide a wealth of data for building predictive models. hokudai.ac.jp This information can then be used to plan experiments more efficiently and to explore a wider range of reaction space. The application of these in silico techniques to the synthesis of this compound could lead to significant breakthroughs in the development of more efficient and robust synthetic methods.

Discovery of Novel Catalytic Transformations

The reactivity of the chloro, hydroxyl, and aldehyde functionalities of this compound makes it a versatile substrate for a variety of catalytic transformations. The development of novel catalysts that can selectively target one of these functional groups is an active area of research. For example, the C-Cl bond presents an opportunity for cross-coupling reactions, which would significantly expand the range of accessible derivatives.

Patents describe the use of this compound in the synthesis of compounds that act as allosteric modulators of hemoglobin. google.comgoogle.comgoogle.com These syntheses often involve the reaction of the hydroxyl group with various intermediates. google.comgoogle.com The aldehyde group is also a handle for a wide range of transformations, including condensations and oxidations. The discovery of new catalytic systems that can effect these transformations with high selectivity and efficiency will be crucial for unlocking the full potential of this compound as a building block in organic synthesis.

Expansion into Emerging Areas of Materials Science and Chemical Biology Research

The unique structural features of this compound make it an attractive candidate for applications in materials science and chemical biology. In materials science, this compound can be envisioned as a monomer for the synthesis of novel polymers with tailored electronic and optical properties. Its ability to coordinate with metal ions also suggests its potential use in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.